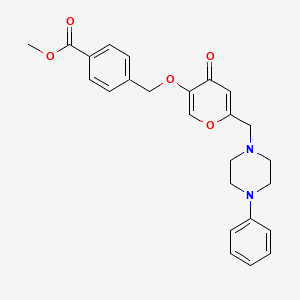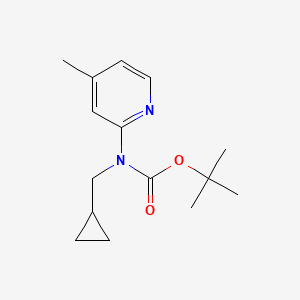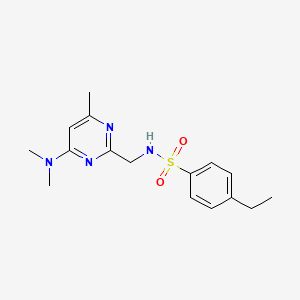![molecular formula C7H7Br2N3OS B2370079 Bromuro de 1-(6-metil-[1,2,4]triazolo[3,2-b][1,3]tiazol-5-il)etan-1-ona CAS No. 187597-19-9](/img/structure/B2370079.png)
Bromuro de 1-(6-metil-[1,2,4]triazolo[3,2-b][1,3]tiazol-5-il)etan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Bromo-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one hydrobromide” is a heterocyclic compound with a molecular weight of 341.03 . It has a solid physical form and a melting point of 218°C . The compound’s IUPAC name is 2-bromo-1-(6-methyl [1,3]thiazolo [3,2-b] [1,2,4]triazol-5-yl)ethanone hydrobromide .
Molecular Structure Analysis
The compound contains a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . The InChI code for the compound is 1S/C7H6BrN3OS.BrH/c1-4-6 (5 (12)2-8)13-7-9-3-10-11 (4)7;/h3H,2H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 218°C . It has a molecular weight of 341.03 . The compound’s IUPAC name is 2-bromo-1-(6-methyl [1,3]thiazolo [3,2-b] [1,2,4]triazol-5-yl)ethanone hydrobromide .Aplicaciones Científicas De Investigación
Intermediarios de Síntesis
Este compuesto se utiliza como intermediario sintético en la preparación de varios otros compuestos . Su estructura única le permite participar en una variedad de reacciones químicas, convirtiéndolo en una herramienta valiosa en el campo de la química sintética .
Actividades Farmacológicas
Se ha encontrado que los compuestos con una estructura similar, como las 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas, exhiben diversas actividades farmacológicas . Estas actividades incluyen anticancerígenas, antimicrobianas, analgésicas y antiinflamatorias, antioxidantes, antivirales, inhibidoras de enzimas (inhibidoras de la anhidrasa carbónica, inhibidoras de la colinesterasa, inhibidoras de la fosfatasa alcalina, actividad antilipasa e inhibidoras de la aromatasa) y agentes antituberculosos .
Diseño y Descubrimiento de Fármacos
La relación estructura-actividad de las 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas biológicamente importantes, que tienen una profunda importancia en el diseño, descubrimiento y desarrollo de fármacos . También se han resumido los estudios farmacocinéticos in silico y de modelado molecular .
Explosivos Primarios
Se han estudiado compuestos con una estructura similar, como la [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazina, por sus posibles aplicaciones como explosivos primarios . Se utiliza un estudio detallado basado en la difracción de rayos X para ilustrar la relación entre las interacciones débiles y la sensibilidad de los materiales energéticos .
Actividad Anticancerígena
Algunas moléculas sintetizadas a partir de este compuesto han mostrado actividad citotóxica contra líneas celulares de cáncer de mama . Esto sugiere posibles aplicaciones en el desarrollo de nuevos fármacos anticancerígenos .
Ciencia de Materiales
Debido a su estructura y propiedades únicas, este compuesto podría potencialmente encontrar aplicaciones en el campo de la ciencia de los materiales . Sin embargo, se necesita más investigación para explorar esta posibilidad.
Safety and Hazards
Direcciones Futuras
Triazole compounds are commonly used in medicinal chemistry due to their excellent therapeutic index . There is an ongoing race among scientists to develop novel medicines, leading to the synthesis of a large number of potential synthetic substances in laboratories around the world . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic uses and the development of new synthetic methods.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature shared by this compound, allows it to make specific interactions with different target receptors . These interactions can lead to changes in the function of the targets, potentially resulting in the observed pharmacological effects.
Biochemical Pathways
Given the diverse pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation, among others.
Result of Action
Based on the pharmacological activities associated with similar compounds , it can be inferred that the compound may have effects such as inhibition of microbial growth, reduction of inflammation and pain, and inhibition of cancer cell proliferation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
2-bromo-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3OS.BrH/c1-4-6(5(12)2-8)13-7-9-3-10-11(4)7;/h3H,2H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVULQULHTJTIQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2370004.png)
![2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370007.png)
![5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2370008.png)
![2-chloro-6-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2370009.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2370010.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2370012.png)

![(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2370018.png)